molecular formula C10H10N4 B1428274 (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine CAS No. 1346687-36-2

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Cat. No.: B1428274
CAS No.: 1346687-36-2
M. Wt: 186.21 g/mol
InChI Key: JUYSHUDZQGNSJT-UHFFFAOYSA-N
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Description

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine: is an organic compound with the molecular formula C10H10N4 It is a heterocyclic amine that contains both pyridine and pyrimidine rings, which are common structures in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine typically involves the formation of the pyridine and pyrimidine rings followed by their coupling. One common method involves the reaction of 3-bromopyridine with 5-aminopyrimidine under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine can undergo oxidation reactions, typically forming N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF).

    Substitution: Various halogenating agents or nucleophiles in the presence of a base.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

Chemistry: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in the study of enzyme mechanisms or receptor binding.

Medicine: The compound’s structure is similar to many pharmacologically active molecules, making it a candidate for drug development. Researchers investigate its potential as an antimicrobial, antiviral, or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties are exploited in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s pyridine and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (5-(Pyrimidin-5-yl)pyridin-2-yl)methanamine
  • (5-(Pyrimidin-4-yl)pyridin-3-yl)methanamine
  • (5-(Pyrimidin-5-yl)pyridin-4-yl)methanamine

Uniqueness: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is unique due to the specific positioning of the pyridine and pyrimidine rings, which influences its chemical reactivity and biological activity. The position of the amino group also plays a crucial role in its interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

(5-pyrimidin-5-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-2-8-1-9(4-12-3-8)10-5-13-7-14-6-10/h1,3-7H,2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYSHUDZQGNSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C2=CN=CN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744425
Record name 1-[5-(Pyrimidin-5-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346687-36-2
Record name 1-[5-(Pyrimidin-5-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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